molecular formula C19H16ClFN2O3 B2862024 2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one CAS No. 941973-42-8

2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one

Cat. No. B2862024
CAS RN: 941973-42-8
M. Wt: 374.8
InChI Key: IMGISULOKXFXFC-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of pyridazinone compounds and has been found to have several interesting properties that make it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Anticancer Activity

Pyridazinone derivatives have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant properties. For instance, Kamble et al. (2015) synthesized a series of pyridazinone derivatives that exhibited significant inhibitory activity against human cancer cell lines and potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression. Additionally, these compounds demonstrated antioxidant activities, highlighting their potential in cancer therapy and as protective agents against oxidative stress (Kamble et al., 2015).

Versatile Precursors for Heterocyclic Systems

Pyridazinone structures serve as valuable precursors for synthesizing benzo-annelated heterocyclic systems. Heinisch et al. (1994) demonstrated the utility of fluorophenyl pyridazinyl ketones in accessing previously inaccessible pyridazinyl-substituted heterocycles, indicating the chemical versatility and potential applications of these compounds in developing new materials or pharmaceuticals (Heinisch et al., 1994).

Molecular Docking and In Vitro Screening

Novel pyridine and fused pyridine derivatives, including those related to the query compound, have been subjected to in silico molecular docking screenings towards specific target proteins. Flefel et al. (2018) prepared a series of pyridine derivatives and conducted molecular docking, revealing moderate to good binding energies. This suggests their potential use in drug discovery and the development of therapeutic agents targeting specific biological receptors (Flefel et al., 2018).

Anti-inflammatory and Analgesic Agents

Pyridazinone derivatives have also been synthesized for potential anti-inflammatory and analgesic applications. Farag et al. (2012) explored novel quinazolinone derivatives for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of pyridazinone-related structures in treating pain and inflammation (Farag et al., 2012).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-25-12-6-8-18(26-2)13(10-12)17-7-9-19(24)23(22-17)11-14-15(20)4-3-5-16(14)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGISULOKXFXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one

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